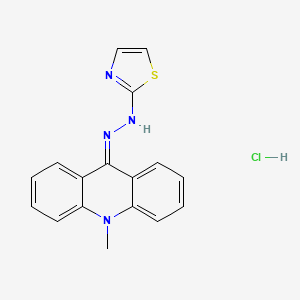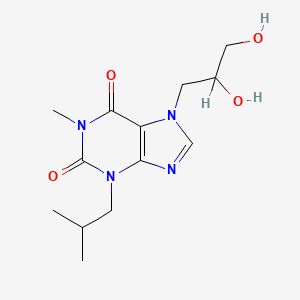
Tetrasodium (nitrilotris(methylene))trisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C₃H₈NNa₄O₉P₃. It is a sodium salt of nitrilotris(methylene)trisphosphonic acid and is commonly used as a chelating agent, scale inhibitor, and corrosion inhibitor. This compound is known for its ability to bind metal ions, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)trisphosphonic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is obtained by neutralizing the acid with the base. The reaction can be represented as follows:
N(CH2PO3H2)3+4NaOH→N(CH2PO3Na2)3+4H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process ensures high purity and yield of the final product. The compound is then crystallized, filtered, and dried to obtain the final product in solid form.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, magnesium, and iron.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release phosphonic acid groups.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Chelation: Typically occurs in aqueous solutions with metal ions.
Hydrolysis: Requires acidic or basic conditions, often at elevated temperatures.
Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.
Major Products Formed
Chelation: Metal-phosphonate complexes.
Hydrolysis: Nitrilotris(methylene)trisphosphonic acid and its derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Tetrasodium (nitrilotris(methylene))trisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Investigated for its potential to inhibit enzymes that require metal ions for activity.
Medicine: Explored for its potential use in preventing calcification in medical devices and as a treatment for conditions involving abnormal calcium deposition.
Industry: Widely used as a scale inhibitor in water treatment, preventing the formation of scale in boilers and cooling systems. It is also used as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The primary mechanism of action of tetrasodium (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in reactions that lead to scale formation or corrosion. The compound’s phosphonate groups interact with metal ions, forming stable complexes that are soluble in water. This chelation process disrupts the normal precipitation of metal salts, thereby inhibiting scale and corrosion.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications in water treatment and metal ion binding.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher affinity for metal ions compared to EDTA.
Nitrilotriacetic acid (NTA): A chelating agent with a structure similar to tetrasodium (nitrilotris(methylene))trisphosphonate but with different binding properties.
Uniqueness
This compound is unique due to its high stability and strong binding affinity for metal ions. Unlike EDTA and NTA, it has multiple phosphonate groups that enhance its chelating ability. This makes it particularly effective in preventing scale and corrosion in harsh industrial environments.
Properties
CAS No. |
94021-23-5 |
|---|---|
Molecular Formula |
C3H8NNa4O9P3 |
Molecular Weight |
386.98 g/mol |
IUPAC Name |
tetrasodium;[bis(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3.4Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChI Key |
CXKLLWYSNDLIRU-UHFFFAOYSA-J |
Canonical SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



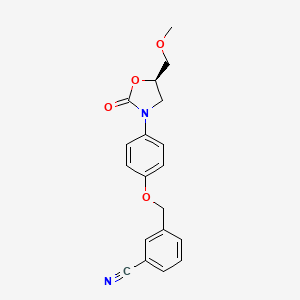
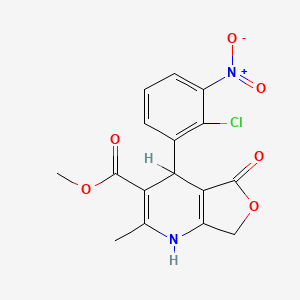
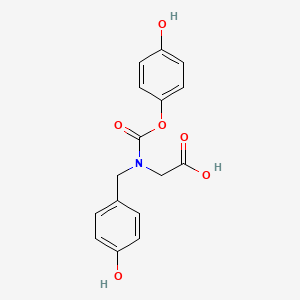

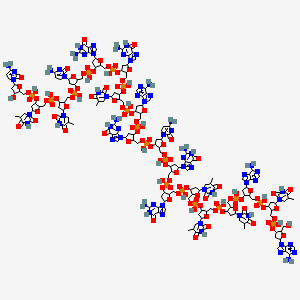
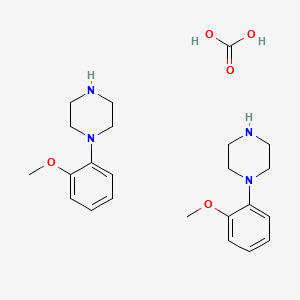
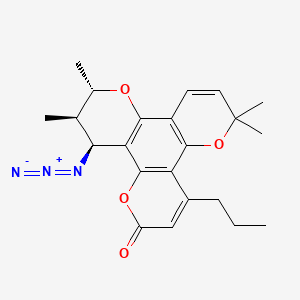

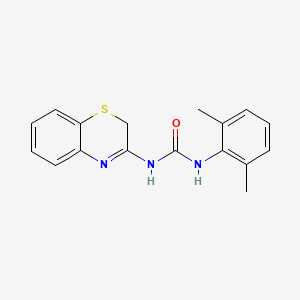
![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)

